molecular formula C27H24N2O5S B2769066 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 442556-94-7

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2769066
CAS RN: 442556-94-7
M. Wt: 488.56
InChI Key: HBHHWNFBAHOPOK-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H24N2O5S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds structurally related to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been synthesized for various purposes, including the study of their potential as drug molecules or as part of materials science investigations. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the interest in modifying the anthracene backbone for improved pharmacological properties (Owton et al., 1995).

Antimicrobial and Anticancer Activities

  • Analogues and derivatives of anthracene sulfonamides have been synthesized and evaluated for their antimicrobial and anticancer activities. Such compounds often exhibit significant biological activities, which highlight the potential for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide to be investigated in similar contexts. For example, novel acridine and bis acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms have been reported, suggesting possible therapeutic applications in cancer treatment (Ulus et al., 2013).

Molecular Docking and Theoretical Studies

  • Theoretical investigations, including computational calculations and molecular docking studies, have been employed to assess the potential of sulfonamide derivatives as drugs against diseases like malaria and COVID-19. These studies provide a framework for understanding how modifications to the sulfonamide group and the anthracene core might influence binding to biological targets, suggesting a research avenue for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (Fahim & Ismael, 2021).

Synthesis and Applications in Material Science

  • Some studies focus on the synthesis of novel aromatic polyimides derived from anthracene diamines, indicating the potential of anthracene derivatives in material science, particularly in the development of high-performance polymers with exceptional thermal stability and solubility properties (Akutsu et al., 1996).

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-17-12-14-29(15-13-17)35(33,34)20-9-6-18(7-10-20)27(32)28-19-8-11-23-24(16-19)26(31)22-5-3-2-4-21(22)25(23)30/h2-11,16-17H,12-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHHWNFBAHOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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